N-(2,2-difluorobutyl)benzamide
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Overview
Description
N-(2,2-difluorobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields due to their diverse chemical properties. This compound is characterized by the presence of a benzamide group attached to a 2,2-difluorobutyl chain, making it a unique compound with specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluorobutyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2,2-difluorobutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluorobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkoxylated benzamides.
Scientific Research Applications
N-(2,2-difluorobutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluorobutyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation in tissues .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar structure but lacks the difluoro substitution, resulting in different chemical properties.
N,N-dibutyl-2-fluorobenzamide: Contains a single fluorine atom and two butyl groups, differing in its reactivity and applications
Uniqueness
N-(2,2-difluorobutyl)benzamide is unique due to the presence of the 2,2-difluorobutyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2001843-04-3 |
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Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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